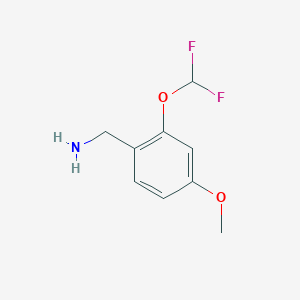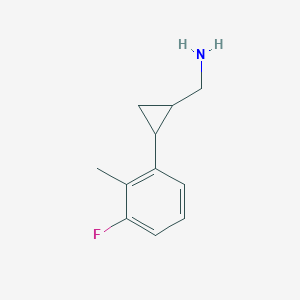
(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine: is an organic compound that belongs to the class of cyclopropylamines. This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a fluorine and a methyl group substituted on the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 3-fluoro-2-methylbenzyl chloride with cyclopropylamine under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, cyanides, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound may be used as a probe to study the effects of cyclopropylamines on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The fluorine and methyl groups on the phenyl ring can also influence the compound’s electronic properties, further modulating its biological activity.
Comparaison Avec Des Composés Similaires
- Cyclopropyl(3-fluoro-2-methylphenyl)methanamine
- Cyclopropyl(2,6-difluorophenyl)methanamine
- Cyclopropyl(2,6-dimethoxypyridin-3-yl)methanamine
Uniqueness: (2-(3-Fluoro-2-methylphenyl)cyclopropyl)methanamine is unique due to the specific substitution pattern on the phenyl ring. The presence of both a fluorine and a methyl group in the 2 and 3 positions, respectively, imparts distinct electronic and steric properties to the compound. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14FN |
|---|---|
Poids moléculaire |
179.23 g/mol |
Nom IUPAC |
[2-(3-fluoro-2-methylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14FN/c1-7-9(3-2-4-11(7)12)10-5-8(10)6-13/h2-4,8,10H,5-6,13H2,1H3 |
Clé InChI |
OCDCOLFENCXMLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)C2CC2CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


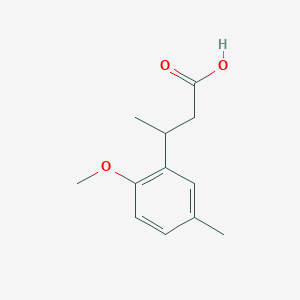
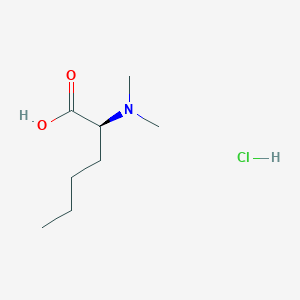
![tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate](/img/structure/B13522328.png)
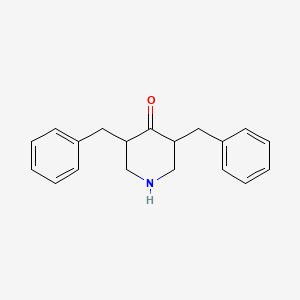
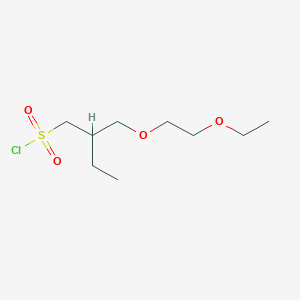
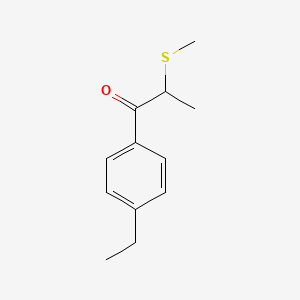
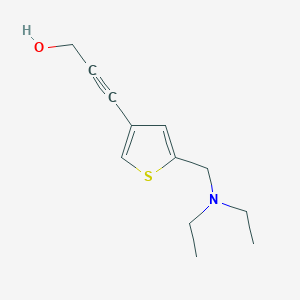
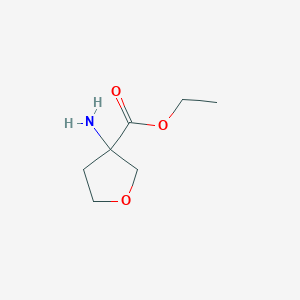
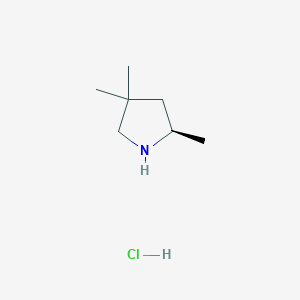

![2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]aceticacidhydrochloride](/img/structure/B13522379.png)
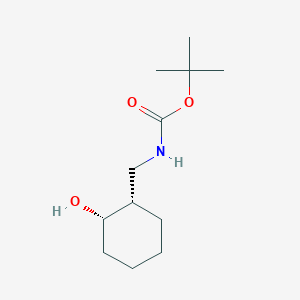
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
